molecular formula C18H20N2O3S B2508030 N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941992-48-9

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2508030
CAS No.: 941992-48-9
M. Wt: 344.43
InChI Key: ILIDZPRBLAQBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.80–8.12 (m, 4H, aromatic CH)
    • δ 4.73 (d, 2H, J = 5.9 Hz, benzyl CH₂)
    • δ 3.38–3.42 (m, 2H, thiazinan CH₂)
    • δ 2.42 (s, 3H, methyl group in related analogs).
  • ¹³C NMR :

    • δ 169.78 (C=O, amide)
    • δ 162.32 (C=N, thiazinan)
    • δ 137.28–118.88 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1,643 cm⁻¹ (C=O stretch), 1,415 cm⁻¹ (SO₂ asymmetric stretch), and 1,076 cm⁻¹ (SO₂ symmetric stretch) confirm sulfone and amide functionalities.

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ at 372.85 (calculated for C₁₉H₂₀N₂O₃S), with fragmentation ions at m/z 254 (benzamide loss) and 118 (thiazinan fragment).

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d) level reveal the following electronic properties:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential (ESP) : Negative charges localized on sulfone oxygens (–0.42 e) and amide carbonyl (–0.38 e), favoring hydrogen-bond interactions.
  • Natural Bond Orbital (NBO) Analysis :
    • Sulfone group exhibits strong σ*(S–O) antibonding orbitals (1.12 eV).
    • Conjugative π-electron delocalization between benzamide and thiazinan rings stabilizes the structure.

Comparative Analysis with Related Thiazinan-Benzamide Hybrids

Structural Comparisons

Compound Key Features Biological Activity
3-Chloro-N-[4-(thiazinan-2-yl)phenyl]benzamide Chloro substituent enhances lipophilicity (logP = 3.2) Antimicrobial
N-Benzyl-4-sulfamoylbenzamide Sulfonamide group instead of sulfone; reduced planarity Carbonic anhydrase inhibition
4-(((Thienopyrimidin-2-yl)thio)methyl) analog Thienopyrimidine core; higher HOMO-LUMO gap (4.8 eV) Anticancer

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., –SO₂): Increase electrophilicity of the benzamide carbonyl, enhancing hydrogen-bonding capacity.
  • Alkyl Substituents (e.g., benzyl): Improve membrane permeability but reduce aqueous solubility (e.g., logS = –4.1 for N-benzyl derivatives).
  • Thiazinan Conformation : Planar thiazinan rings (as in N-benzyl-4-(1,1-dioxo-thiazinan-2-yl)benzamide) favor π-stacking interactions absent in puckered analogs.

Properties

IUPAC Name

N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIDZPRBLAQBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the reaction of benzylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid . The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

  • Binding Interactions : The sulfone group in the thiazinane ring enhances interactions with polar residues in enzyme active sites, as seen in InhA inhibitors .
  • Selectivity vs. Broad-Spectrum Activity : Unlike dual PARP/HDAC inhibitors , the target compound’s rigid structure may favor selectivity for single targets.

Biological Activity

N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit promising activity against various strains of bacteria, including Mycobacterium tuberculosis. Specifically, compounds similar to this compound have shown:

  • In vitro Activity : Effective against drug-susceptible and multidrug-resistant strains of M. tuberculosis.
    • Minimum Inhibitory Concentration (MIC) : As low as 0.0625 μg/mL against M. tuberculosis H37Rv strain was reported for certain analogs .

Anticancer Activity

Research has indicated that N-benzyl derivatives possess anticancer properties through various mechanisms. For instance:

  • Src Kinase Inhibition : Some derivatives have been evaluated for their ability to inhibit Src kinase, a protein involved in cancer cell proliferation.
    • Case Study : Compound 8a was identified as a potent Src kinase inhibitor but showed limited anticancer activity compared to other compounds in the series .

Pharmacokinetics and Safety

The pharmacokinetic profiles of these compounds are crucial for their development as therapeutic agents. Studies suggest that certain analogs demonstrate:

  • Improved Safety Profiles : Compounds like D6 have shown better pharmacokinetic properties than established drugs such as PBTZ169, indicating their potential as lead compounds for further development .

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundMIC (μg/mL)Activity Against
D50.0625M. tuberculosis H37Rv
D6<0.016MDR strains
D70.125MDR strains

Table 2: Src Kinase Inhibition and Anticancer Activity

CompoundSrc Kinase IC50 (μM)Cell Line TestedProliferation Inhibition (%)
8a0.5HT-29 (Colon Cancer)30%
8b0.3HT-2950%
8c0.4HT-2945%

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-benzyl-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide, and how are they addressed methodologically?

  • Synthetic Challenges :

  • Multi-step reactions requiring precise control of anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis of sensitive groups like sulfonamides .
  • Achieving regioselectivity in cyclization steps for the thiazinan-dione moiety.
    • Methodological Solutions :
  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .
  • Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc gradients) .
  • Characterization via 1H^1H/13C^{13}C NMR to confirm regiochemistry and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : Assigns proton environments (e.g., benzyl CH2_2, thiazinan-dione protons) and confirms stereochemistry .
  • IR : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, S=O stretch at ~1150–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
    • Chromatography :
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Q. What in vitro models are commonly used to evaluate its biological activity?

  • Enzyme Inhibition Assays :

  • Factor XIa inhibition studies using fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure IC50_{50} values .
    • Cell-Based Assays :
  • Anticancer activity screening in tumor cell lines (e.g., MTT assays) with EC50_{50} determination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiazinan-dione) influence inhibitory activity against Factor XIa?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzamide Substituents : Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance binding affinity by stabilizing π-π stacking with hydrophobic enzyme pockets .
  • Thiazinan-dione : The 1,1-dioxo group improves solubility and hydrogen bonding with catalytic serine residues .
    • Methodology :
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes and free energy calculations (MM-GBSA) .
  • Synthesis of analogs (e.g., halogenation, alkylation) followed by enzymatic IC50_{50} profiling .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Common Contradictions :

  • Variability in IC50_{50} values due to differences in assay conditions (e.g., substrate concentration, pH).
  • Discrepancies in cellular uptake efficiency across cell lines.
    • Resolution Strategies :
  • Standardize assay protocols (e.g., uniform buffer systems, temperature control) .
  • Validate purity (>98%) via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Use isogenic cell lines to isolate compound-specific effects .

Q. What role does X-ray crystallography play in elucidating binding interactions?

  • Applications :

  • Determines 3D binding conformation in enzyme active sites (e.g., Factor XIa) .
  • Identifies critical hydrogen bonds (e.g., between sulfonyl oxygen and Gly219) and hydrophobic interactions .
    • Tools :
  • SHELX for structure solution and refinement .
  • WinGX/ORTEP-3 for graphical representation and validation of crystallographic data .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Challenges :

  • Low aqueous solubility due to hydrophobic benzyl/thiazinan groups.
  • Rapid hepatic metabolism via cytochrome P450 oxidation.
    • Optimization Strategies :
  • Solubility : Co-solvent systems (e.g., PEG-400) or prodrug approaches (e.g., phosphate esters) .
  • Metabolic Stability : Deuteration at labile positions (e.g., benzyl CH2_2) to slow CYP-mediated degradation .
    • Analytical Methods :
  • LC-MS/MS for in vitro metabolic stability assays (e.g., liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.